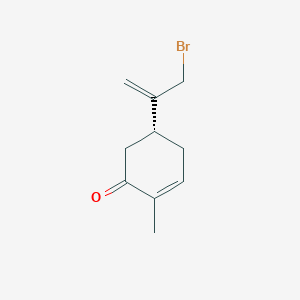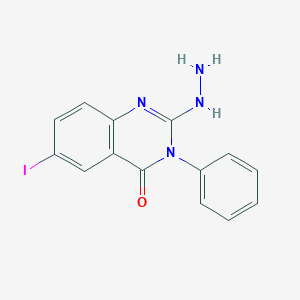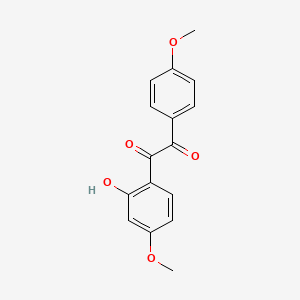
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a brominated alkene and a substituted cyclohexenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable alkene followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for various applications.
Mecanismo De Acción
The mechanism by which (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (5R)-5-(3-chloroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-fluoroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-iodoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
Uniqueness
Compared to similar compounds, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
| 75107-34-5 | |
Fórmula molecular |
C10H13BrO |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-10(7)12)8(2)6-11/h3,9H,2,4-6H2,1H3/t9-/m1/s1 |
Clave InChI |
GYCXMERBRMIIAU-SECBINFHSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1=O)C(=C)CBr |
SMILES canónico |
CC1=CCC(CC1=O)C(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
